6-Fluoro-4-nitro-1H-indole
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Overview
Description
“6-Fluoro-4-nitro-1H-indole” is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 . It is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of “6-Fluoro-4-nitro-1H-indole” and similar compounds has been reported in various studies . For instance, one study reported the fully automated radiosynthesis of a related compound, 6-[18F]fluoro-3-(pyridine-3-yl)-1H-indole .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-4-nitro-1H-indole” includes a fluorine atom and a nitro group attached to an indole ring . Indole is an aromatic heterocyclic compound, which means it has a ring structure that includes at least one atom that is not carbon .
Chemical Reactions Analysis
Indole derivatives, including “6-Fluoro-4-nitro-1H-indole”, have been reported to have diverse pharmacological activities . These activities are often a result of the compound’s interactions with various biological targets, which can trigger a range of chemical reactions.
Physical And Chemical Properties Analysis
“6-Fluoro-4-nitro-1H-indole” is a halogen-substituted indole . Its physical and chemical properties include a molecular weight of 180.14 g/mol , and it is likely to be crystalline and colorless in nature .
Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial and Antiproliferative Activities : A study by Narayana et al. (2009) synthesized heterocycles derived from nitroindole-carbohydrazides, including 6-fluoro-4-nitro-1H-indole derivatives. These compounds exhibited moderate to good antiproliferative activity, suggesting potential applications in developing anticancer agents Narayana, B., Ashalatha, B. V., Raj, K. K. V., & Sarojini, B. (2009). ChemInform.
Chemical Sensing and Material Science
- Fluoride Ion Sensing : Jain et al. (2017) designed and synthesized tri-armed imidazole–indole hybrids that function as selective receptors for fluoride ion sensing. These compounds, including those related to 6-fluoro-4-nitro-1H-indole structures, showcased the ability for naked eye detection of fluoride ions in solutions Jain, A., Gupta, R., & Agarwal, M. (2017). Synthetic Communications.
Drug Discovery and Development
- Antituberculosis Activity : Karalı et al. (2007) synthesized 5-fluoro-1H-indole-2,3-dione derivatives and evaluated their in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. Some derivatives related to 6-fluoro-4-nitro-1H-indole showed significant inhibitory activity, highlighting their potential as antituberculosis agents Karalı, N., Gürsoy, A., Kandemirli, F., Shvets, N., Kaynak, F. B., Ozbey, S., Kovalishyn, V., & Dimoglo, A. (2007). Bioorganic & Medicinal Chemistry.
Optical and Electronic Materials
- Nonlinear Optical Properties : Li et al. (2005) developed polyphosphazenes with high densities of indole-based chromophores (including nitro-indole derivatives) and carbazolyl side groups for applications in optical materials. These polymers demonstrated significant second-order nonlinear optical properties, indicating their usefulness in photonic and electronic devices Li, Z., Gong, W., Qin, J., Yang, Z., & Ye, C. (2005). Polymer.
Safety And Hazards
Future Directions
Indole derivatives, including “6-Fluoro-4-nitro-1H-indole”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the design of novel compounds with anti-tubercular activity based on the indole scaffold .
properties
IUPAC Name |
6-fluoro-4-nitro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJOZMDIVCTTCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646693 |
Source
|
Record name | 6-Fluoro-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-nitro-1H-indole | |
CAS RN |
1000340-83-9 |
Source
|
Record name | 6-Fluoro-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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